6-amino-1H-indole-3-carbonitrile
Overview
Description
6-Amino-1H-indole-3-carbonitrile is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals This compound is characterized by an indole core with an amino group at the 6th position and a nitrile group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1H-indole-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with indole-3-carboxaldehyde.
Knoevenagel Condensation: Indole-3-carboxaldehyde undergoes a Knoevenagel condensation with malononitrile or ethyl cyanoacetate to form an adduct.
Dehydration: The adduct is then dehydrated to yield a heterodiene.
Cyclization: The heterodiene undergoes cyclization, often in the presence of a base, to form the desired indole derivative.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the nitrile group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated indoles, sulfonated indoles.
Scientific Research Applications
6-Amino-1H-indole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for various enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-1H-indole-3-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: It can inhibit enzyme activity, bind to receptor sites, and interfere with nucleic acid functions, leading to various biological effects.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of 6-amino-1H-indole-3-carbonitrile.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carboxaldehyde: Another indole derivative used in organic synthesis.
Uniqueness: this compound is unique due to its specific functional groups (amino and nitrile) that confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
6-amino-1H-indole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEPNRNPXXROIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658784 | |
Record name | 6-Amino-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625115-91-5 | |
Record name | 6-Amino-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20658784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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